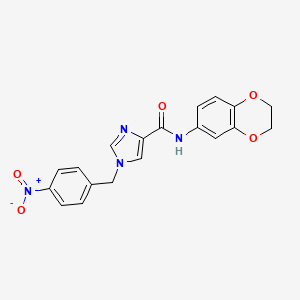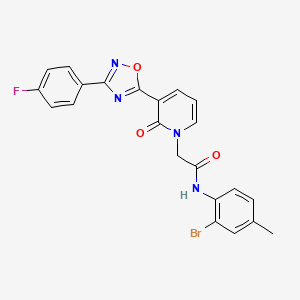
2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine, commonly known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEA is a tertiary amine that has a pyrrolidine ring structure and a methyl group attached to the nitrogen atom.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The study by Westerhausen et al. (2001) explored the metalation of aminomethylpyridine derivatives, leading to the synthesis of colorless dimeric methylzinc pyridylmethyl(tert-butyldimethylsilyl)amide, demonstrating the compound's potential in zinc-mediated carbon-carbon coupling reactions Westerhausen et al., 2001.
- Balderson et al. (2007) examined hydrogen-bonding patterns in enaminones, including pyrrolidin-2-ylidene derivatives, revealing intricate intra- and intermolecular hydrogen bonding that could influence the design of molecules with specific binding capabilities Balderson et al., 2007.
Material Science and Catalysis
- Garcia et al. (2016) discovered that replacing a dimethyl amino group with a pyrrolidino group in nickel(II) pincer complexes significantly enhances their efficiency as catalysts for cross-coupling of nonactivated secondary alkyl halides, demonstrating the structural impact on catalytic activity Garcia et al., 2016.
- Ge et al. (2009) synthesized scandium, yttrium, and lanthanum benzyl and alkynyl complexes with N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand, showcasing their application in Z-selective catalytic linear dimerization of phenylacetylenes Ge et al., 2009.
Polyurethane Manufacturing
- Muuronen et al. (2019) employed quantum chemical methods to design tertiary amine catalysts for polyurethane manufacturing that avoid formaldehyde emissions, highlighting the role of pyrrolidine derivatives in achieving low-emission requirements Muuronen et al., 2019.
Eigenschaften
IUPAC Name |
2-(3,3-dimethylpyrrolidin-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2)3-5-10(7-8)6-4-9/h3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLFIRYVZLZHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Tert-butyl) 2-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B2767381.png)


![2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2767386.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-](/img/structure/B2767390.png)
![N-cyclopropyl-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2767391.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2767392.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2767395.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767398.png)
![N-[2-cyano-3-(2,4-dichloroanilino)-1-oxoprop-2-enyl]carbamic acid ethyl ester](/img/structure/B2767400.png)

![N-(2,4-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2767403.png)